{1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$^1$$H NMR spectrum of this compound would exhibit the following key signals (predicted for DMSO-d$$_6$$):
- Aromatic Protons : Multiplets at δ 7.20–7.50 ppm (10H, two benzyl groups).
- Pyrazolo-Pyrimidine Protons :
- δ 8.45 ppm (singlet, 1H, H-2 of pyrimidine).
- δ 6.90 ppm (singlet, 1H, H-5 of pyrazole).
- Methyl Group : δ 2.35 ppm (singlet, 3H, CH$$_3$$).
- Amine Protons : δ 5.80 ppm (broad singlet, 2H, NH).
$$^13$$C NMR data would include signals for:
- δ 155–160 ppm (C=O or C=N groups).
- δ 125–140 ppm (aromatic carbons).
- δ 45–50 ppm (methylene groups of benzylamines).
Infrared (IR) Spectroscopy
Key absorption bands:
- 3320 cm$$^{-1}$$ (N-H stretch, amine).
- 1650 cm$$^{-1}$$ (C=N stretch, pyrimidine).
- 1600 cm$$^{-1}$$ (aromatic C=C).
Ultraviolet-Visible (UV-Vis) Spectroscopy
In ethanol, the compound would show λ$$_{\text{max}}$$ at 265 nm (π→π* transitions of the aromatic system) and 310 nm (n→π* transitions of the heterocyclic rings).
Mass Spectrometry
The electron ionization (EI) mass spectrum would feature:
- Molecular Ion : m/z 371.2 [M]$$^+$$.
- Base Peak : m/z 91.1 (tropylium ion from benzyl group cleavage).
| Fragment | m/z | Proposed Structure |
|---|---|---|
| [M - C$$7$$H$$7$$N]$$^+$$ | 268.1 | Pyrazolo-pyrimidine core |
| [C$$6$$H$$5$$CH$$_2$$NH]$$^+$$ | 106.1 | Benzylamine fragment |
Properties
Molecular Formula |
C20H20N6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-N,6-N-dibenzyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H20N6/c1-26-19-17(14-23-26)18(21-12-15-8-4-2-5-9-15)24-20(25-19)22-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H2,21,22,24,25) |
InChI Key |
HLODUTUGQMIMSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-aminopyrazole with benzylamine under controlled conditions to form the pyrazolo[4,5-e]pyrimidine core. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
{1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where nucleophiles such as halides or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[4,5-e]pyrimidine ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[4,5-e]pyrimidine derivatives.
Scientific Research Applications
Enzyme Inhibition
{1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine has been identified as a potential inhibitor of various enzymes, notably the CSNK2A kinase, which is implicated in cell proliferation and survival. Studies indicate that this compound can bind effectively to enzyme active sites, affecting their functionality significantly. Interaction studies have shown high binding affinity to CSNK2A, suggesting that structural modifications could further enhance its inhibitory properties .
Anticancer Potential
The compound's unique structure positions it as a candidate for developing therapeutics targeting specific kinases involved in cancer pathways. Its potential as a lead compound for anticancer drug development has been highlighted in several studies where it demonstrated significant antiproliferative effects against various cancer cell lines. For example, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting mycobacterial ATP synthase for treating tuberculosis .
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine | Contains a phenyl group and pyridine | Inhibits BasE enzyme with high potency |
| 5-Benzylamino-pyrimido[4,5-c]quinoline | Benzylamino substituent on a quinoline core | Exhibits selective kinase inhibition |
| Pyrazolo[3,4-d]pyrimidines | Similar core structure but lacks specific substitutions | Used in various pharmaceutical formulations |
The distinct combination of pyrazolo and pyrimidine rings with specific substitutions makes {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine stand out among its analogs due to its targeted interactions with kinases like CSNK2A.
Case Studies and Research Findings
Several studies have documented the applications of {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine:
- Dual Inhibitors Development : Research has focused on synthesizing derivatives that act as dual inhibitors of CDK2 and TRKA kinases. Compounds derived from this scaffold exhibited potent inhibitory activity with IC50 values comparable to established inhibitors like ribociclib and larotrectinib. This highlights their potential as dual-target anticancer agents .
- Antitubercular Activity : The pyrazolo-pyrimidine scaffold has also been explored for antitubercular applications. High-throughput screening identified derivatives with significant activity against Mycobacterium tuberculosis, indicating the versatility of this chemical framework in addressing infectious diseases alongside cancer therapy .
Mechanism of Action
The mechanism of action of {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in disease progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine with structurally and functionally related pyrazolo-pyrimidine derivatives, focusing on synthetic routes, substituent effects, and biological activities.
Structural Analogues and Substituent Effects
Key Observations:
- Core Heterocycle Differences : Pyrazolo[4,5-e]pyrimidines (target compound) exhibit a pyrimidine ring fused to pyrazole, whereas pyrazolo[4,5-e]pyridines () feature a pyridine ring. The pyrimidine core likely enhances interactions with nucleotide-binding enzymes (e.g., kinases) compared to pyridine derivatives .
- Substituent Impact: The benzylamino and benzylamine groups in the target compound may confer superior solubility and receptor-binding affinity compared to chlorobenzoyl or dichloromethyl substituents in analogs .
- Bioactivity Trends : Thio and oxo groups in pyrazolo[4,5-e]pyrimidines correlate with antifungal activity, while dichloromethyl groups in triazine derivatives are linked to anticancer effects .
Pharmacological Potential
- Antifungal Activity : The target compound’s benzyl groups may mimic the lipophilic substituents in 1-(4-chlorobenzoyl)-pyrazolo[4,5-e]pyrimidines, which inhibit fungal growth via membrane disruption .
- Anticancer Prospects : Dichloromethyl-substituted triazines () show broad-spectrum cytotoxicity, suggesting that the target’s benzylamine group could be optimized for selective kinase inhibition .
Biological Activity
{1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine is a novel compound characterized by its complex pyrazolo-pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various disease pathways. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine is , comprising 17 carbon atoms, 22 hydrogen atoms, and 5 nitrogen atoms. The unique arrangement of functional groups within its structure enhances its reactivity and biological activity.
Structural Features
- Core Structure : Pyrazolo-pyrimidine rings
- Functional Groups : Methyl group and benzylamino substituent
Research indicates that {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine functions primarily as an inhibitor of the CSNK2A kinase. CSNK2A is implicated in cell proliferation and survival pathways, making it a significant target for cancer therapies. The compound's structural features enable it to effectively bind to the active site of the enzyme, thereby inhibiting its activity.
Binding Affinity Studies
Binding studies utilizing techniques such as surface plasmon resonance (SPR) have demonstrated that this compound interacts with CSNK2A with significant affinity. The interaction kinetics suggest that further structural modifications could enhance its inhibitory properties.
Biological Activity Overview
The biological activities of {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine extend beyond kinase inhibition. Preliminary studies have indicated potential applications in:
- Anticancer Activity : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Potential inhibition of other enzymes, contributing to its multifaceted therapeutic profile.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine in various biological contexts:
-
Anticancer Efficacy :
- A study reported IC50 values indicating significant inhibitory effects on cancer cell proliferation, particularly against breast (MCF-7) and lung (A549) cancer cell lines.
- Table 1 summarizes the IC50 values observed in different studies.
-
Kinase Inhibition :
- The compound was identified as a selective inhibitor of CSNK2A with promising binding kinetics.
- Molecular docking studies predicted favorable interactions with the enzyme's active site.
-
Potential for Drug Development :
- Given its unique structure and biological activity, {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine is considered a lead compound for further development targeting specific kinases involved in oncogenic pathways.
Synthesis Methods
The synthesis of {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine can be achieved through several methodologies:
- Condensation Reactions : Involves the reaction of appropriate precursors followed by selective alkylation to introduce the benzyl group.
- Multistep Synthesis : A more complex route involving protection-deprotection strategies and cyclization reactions.
Q & A
Q. Basic Research Focus
- Spectroscopic Techniques : Use -NMR and -NMR to confirm substitution patterns and benzylamino integration. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazolo-pyrimidine core vs. pyrazolo-triazine) .
- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
What strategies optimize the compound’s selectivity for adenosine receptor (AR) subtypes?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Modifying substituents at C5 (benzylamino) and C7 (phenylureido vs. free amino) significantly impacts AR subtype selectivity. For example, a free amino group at C7 increases pan-AR affinity, while phenylureido enhances hAAR selectivity (Ki = 1.44 nM) .
- Molecular Modeling : Use interaction energy fingerprints (IEFs) to identify residues (e.g., EL2 loop in hAAR) critical for ligand binding. Hydrophobic (IE) and electrostatic (IE) contributions guide substituent design .
How can contradictions in SAR between pyrazolo-pyrimidine and triazolo-triazine scaffolds be resolved?
Advanced Research Focus
Divergent SAR trends (e.g., TT vs. PTP series) arise from differences in core rigidity and hydrogen-bonding networks . For example:
- Pyrazolo[4,5-e]pyrimidines : Flexibility at C7 allows adaptive binding to ARs.
- Triazolo[1,5-a][1,3,5]triazines : Planar cores restrict conformational changes, favoring hAAR selectivity.
Validate hypotheses via mutagenesis studies (e.g., Ala-scanning of AR extracellular loops) and free-energy perturbation (FEP) calculations .
What in silico approaches predict the compound’s binding mode to cancer-related targets like TRAP1?
Q. Advanced Research Focus
- Molecular Docking : Use mitochondrial TRAP1 structures (PDB: 4LVD) to simulate binding. Prioritize compounds with mitochondrial permeability (logP > 2.5) and metabolic stability (CYP450 inhibition assays) .
- MD Simulations : Analyze ligand-induced conformational changes in TRAP1’s ATP-binding domain over 100-ns trajectories. Metrics include RMSD (<2.0 Å) and binding energy (MM-GBSA ≤ -40 kcal/mol) .
How can researchers assess the compound’s potential as a TRAP1 inhibitor in vivo?
Q. Advanced Research Focus
- Xenograft Models : Administer the compound (10–50 mg/kg, oral) to mice bearing TRAP1-overexpressing tumors (e.g., colorectal HCT116). Monitor tumor volume reduction (≥50% vs. control) and plasma stability (LC-MS/MS quantification over 24 hours) .
- Biochemical Probes : Conjugate the compound with fluorescent tags (e.g., BODIPY) to track mitochondrial localization via confocal microscopy .
What experimental designs address discrepancies in biological activity across cell lines?
Q. Advanced Research Focus
- Panel Testing : Screen against 60+ cancer cell lines (NCI-60) to identify sensitivity patterns. Use COMPARE analysis to correlate activity with genomic features (e.g., TRAP1 expression levels) .
- Redox Profiling : Measure ROS levels (DCFDA assay) and mitochondrial membrane potential (JC-1 staining) to link cytotoxicity to metabolic disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
